molecular formula C8H8ClNO3 B14048808 Methyl 5-amino-2-chloro-3-hydroxybenzoate

Methyl 5-amino-2-chloro-3-hydroxybenzoate

Cat. No.: B14048808
M. Wt: 201.61 g/mol
InChI Key: XVBQIPNBRXEYHW-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-chloro-3-hydroxybenzoate is an organic compound characterized by the presence of amino, chloro, and hydroxy functional groups attached to a benzoate ester. This compound is known for its applications in pharmaceutical and chemical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-chloro-3-hydroxybenzoate can be synthesized through a multi-step process starting from methyl 5-chloro-2-hydroxy-3-nitrobenzoate. The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid . The reaction conditions typically involve heating the mixture to facilitate the reduction process.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-chloro-3-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

    Oxidation: Formation of methyl 5-amino-2-chloro-3-oxobenzoate.

    Reduction: Formation of this compound derivatives.

Scientific Research Applications

Methyl 5-amino-2-chloro-3-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 5-amino-2-chloro-3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and hydroxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-2-chloro-3-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups on the benzoate ring allows for diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 5-amino-2-chloro-3-hydroxybenzoate

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3,11H,10H2,1H3

InChI Key

XVBQIPNBRXEYHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)N)O)Cl

Origin of Product

United States

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